molecular formula C6H4S B14661304 Thiirane, cis-2,3-diethynyl- CAS No. 50555-56-1

Thiirane, cis-2,3-diethynyl-

Cat. No.: B14661304
CAS No.: 50555-56-1
M. Wt: 108.16 g/mol
InChI Key: ZEODDVBXGCQFTC-UHFFFAOYSA-N
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Description

Significance of Three-Membered Sulfur Heterocycles in Synthetic Organic Chemistry

Three-membered heterocycles containing a sulfur atom, known as thiiranes or episulfides, are valuable intermediates in synthetic organic chemistry. britannica.comresearchgate.net Their significance stems primarily from the high ring strain inherent in the three-membered structure, which makes them susceptible to ring-opening reactions. numberanalytics.combritannica.com This reactivity allows for the controlled introduction of sulfur-containing moieties into larger, more complex molecules. numberanalytics.com

Thiiranes serve as versatile building blocks for synthesizing a variety of other heterocyclic compounds. researchgate.net They can undergo ring-expansion reactions to form more stable four, five, or six-membered sulfur-containing rings. researchgate.net Furthermore, like their oxygen analogues (oxiranes), thiiranes are subject to nucleophilic attack, which proceeds with high regioselectivity and stereoselectivity, making them useful in the stereocontrolled synthesis of complex targets. numberanalytics.comresearchgate.net The synthesis of thiirane (B1199164) derivatives is an active area of research, with methods often involving the conversion from corresponding oxiranes using reagents like thiourea (B124793) or sodium thiocyanate. sci-hub.sesci-hub.senih.gov

Historical Context of Thiirane Derivatives with Ethynyl (B1212043) Substituents

The study of three-membered heterocycles dates back to the early 20th century. numberanalytics.com However, the specific focus on thiiranes bearing unsaturated substituents like ethynyl groups is a more modern development, driven by the quest for novel reactive intermediates for complex syntheses. The introduction of acetylenic fragments into the strained thiirane ring creates a molecule with multiple reactive sites.

Research into the pyrolysis of cis- and trans-1,2-diethynylthiiranes has provided key insights into their chemical behavior. acs.org These studies revealed a competition between sulfur extrusion (the removal of the sulfur atom to form a diacetylene) and thermal rearrangement reactions. acs.org Such investigations are crucial for understanding the fundamental reaction mechanisms, including pericyclic pathways, that these highly strained and unsaturated molecules can undergo. The synthesis of these derivatives allows chemists to explore unique chemical transformations not accessible with simpler saturated thiiranes.

Scope and Research Focus on cis-2,3-Diethynylthiirane in Pericyclic Chemistry and Materials Science

The unique molecular architecture of cis-2,3-diethynylthiirane places it at the center of specialized research areas, particularly pericyclic chemistry and materials science. ontosight.ai

In pericyclic chemistry , which involves concerted reactions proceeding through a cyclic transition state, cis-2,3-diethynylthiirane is a subject of theoretical and mechanistic studies. msu.eduprgc.ac.in Research has explored its participation in tandem reactions, such as the Cope rearrangement followed by a [2+2] cycloaddition. researchgate.netresearchgate.net Theoretical calculations suggest that the intermediate formed from the Cope rearrangement of cis-diethynylthiirane is expected to undergo a concerted [2+2] cycloaddition. researchgate.netresearchgate.net These reactions are of fundamental interest because they allow for the rapid construction of complex polycyclic systems from a relatively simple precursor.

Table 2: Pericyclic Reactions Involving cis-2,3-Diethynylthiirane Derivatives

Reaction Type Description Reference
Cope Rearrangement A numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. In cis-diethynylthiirane, this would involve the rearrangement of the bonds to form a larger, transient ring structure. researchgate.netresearchgate.net
[2+2] Cycloaddition Following the initial Cope rearrangement, the intermediate can undergo an intramolecular cycloaddition to form a bicyclic product. researchgate.netresearchgate.net
Sulfur Extrusion A thermal or photochemical reaction where the sulfur atom is eliminated from the thiirane ring, typically yielding an alkyne or diene. This is a common reaction for thiiranes. acs.org

In materials science , the ethynyl groups of cis-2,3-diethynylthiirane offer potential for creating novel polymers and advanced materials. ontosight.aiontosight.ai Alkynes are known precursors for polymerization and can be used to construct carbon-rich networks and conjugated polymers. The presence of the thiirane ring adds another dimension, as its ring-opening can be exploited to create sulfur-containing polymers or to cross-link polymer chains, potentially leading to materials with unique electronic, optical, or mechanical properties. nih.govontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50555-56-1

Molecular Formula

C6H4S

Molecular Weight

108.16 g/mol

IUPAC Name

2,3-diethynylthiirane

InChI

InChI=1S/C6H4S/c1-3-5-6(4-2)7-5/h1-2,5-6H

InChI Key

ZEODDVBXGCQFTC-UHFFFAOYSA-N

Canonical SMILES

C#CC1C(S1)C#C

Origin of Product

United States

Synthetic Methodologies and Stereocontrol in Cis 2,3 Diethynylthiirane Chemistry

Precursor Chemistry and Stereochemical Influence on Thiirane (B1199164) Ring Formation

No studies were identified that discuss the specific precursors required for the synthesis of cis-2,3-diethynylthiirane or the stereochemical factors that would govern the formation of the cis isomer in this particular compound.

Enantioselective Approaches to Optically Active cis-2,3-Diethynylthiirane

The search for enantioselective methods to produce optically active cis-2,3-diethynylthiirane yielded no results. There are no reported asymmetric syntheses for this compound.

Reactivity and Mechanistic Investigations of Cis 2,3 Diethynylthiirane

Ring-Opening Reactions of cis-2,3-Diethynylthiirane

The cleavage of the carbon-sulfur bonds in the thiirane (B1199164) ring is a predominant reactive pathway, driven by the release of ring strain. This process can be initiated by a diverse range of reagents and conditions, leading to a variety of functionalized products.

Nucleophilic Ring-Opening Pathways

The reaction of thiiranes with nucleophiles is a well-established method for the formation of functionalized thiols. gist.ac.kr In the case of cis-2,3-diethynylthiirane, nucleophilic attack typically proceeds via an SN2 mechanism, resulting in the opening of the three-membered ring. The regioselectivity of this attack is influenced by both steric and electronic factors. For unsymmetrical thiiranes, strong nucleophiles tend to attack the less substituted carbon atom due to reduced steric hindrance. magtech.com.cn However, the electronic influence of the ethynyl (B1212043) substituents in cis-2,3-diethynylthiirane plays a significant role.

Computational studies on analogous three-membered heterocycles suggest that thiiranes are generally more reactive towards nucleophilic ring-opening than their corresponding oxiranes. gist.ac.kr The activation energy for the ring-opening of thiiranes is significantly lower than that of aziridines and epoxides, a trend attributed to the nature of the carbon-heteroatom bond and the stability of the resulting thiolate intermediate.

Electrophilic Ring-Opening Mechanisms, including Metallocarbenoid-Induced Activation

Electrophilic activation of the sulfur atom in the thiirane ring can also facilitate ring-opening. This can be achieved through protonation or coordination to a Lewis acid, which enhances the electrophilicity of the ring carbons and makes them more susceptible to nucleophilic attack.

A notable pathway for electrophilic activation involves the use of metallocarbenoids. Heme proteins, for instance, have been shown to catalyze the formation of reactive metallocarbenoid species that can participate in novel bond-forming reactions. researchgate.net While specific studies on the reaction of cis-2,3-diethynylthiirane with metallocarbenoids are not extensively documented, analogous reactions with other unsaturated systems suggest that this could be a viable route for complex molecular construction. For example, rhodium-catalyzed reactions of thiones with metal carbenes can lead to intramolecular cyclization products. rsc.org

Regioselectivity and Stereospecificity in Ring-Opening Processes

The stereochemical outcome of ring-opening reactions is a critical aspect of the reactivity of cis-2,3-diethynylthiirane. In SN2-type nucleophilic attacks, the reaction proceeds with inversion of configuration at the carbon atom being attacked. This stereospecificity is a hallmark of concerted backside attack and is crucial for controlling the stereochemistry of the resulting products. masterorganicchemistry.com

For symmetrically substituted thiiranes like the cis-2,3-diethynyl derivative, the initial nucleophilic attack can occur at either of the two equivalent carbons. The subsequent stereochemistry of the product will depend on the nature of the nucleophile and the reaction conditions. Catalyst-controlled regioselective ring-opening has been demonstrated for related epoxides, where the catalyst directs the nucleophile to a specific carbon atom, overriding the inherent substrate bias. rsc.org

Intramolecular Cyclization and Ring Expansion Reactions

The presence of the two proximate ethynyl groups in cis-2,3-diethynylthiirane provides a unique opportunity for intramolecular reactions following or coupled with ring-opening. These reactions can lead to the formation of novel heterocyclic and polycyclic systems.

One potential pathway involves a 4π-electrocyclization of a thiocarbonyl ylide intermediate. The formation of cis-1,2-diarylthiiranes has been achieved with high diastereoselectivity through the conrotatory 4π-electrocyclization of an intermediate trans-thiocarbonyl ylide. gist.ac.krthieme.deresearchgate.net This type of pericyclic reaction is governed by the principles of orbital symmetry, where thermal reactions of 4π electron systems proceed in a conrotatory fashion. libretexts.org It is plausible that a similar intermediate could be generated from cis-2,3-diethynylthiirane, leading to intramolecular cyclization products.

Ring expansion reactions are also a known transformation for thiiranes, providing access to larger sulfur-containing heterocycles such as thietanes. researchgate.net These reactions can be initiated by various reagents and proceed through different mechanisms, including those involving intramolecular nucleophilic attack.

Thermal and Photochemical Transformations of cis-2,3-Diethynylthiirane

The application of heat or light can induce distinct transformations in cis-2,3-diethynylthiirane, often leading to the elimination of the sulfur atom or rearrangement to isomeric structures. These pericyclic reactions are governed by specific selection rules depending on the reaction conditions. msu.edukyushu-u.ac.jpadichemistry.compitt.edu

Extrusion of Sulfur and Alkene Formation

A characteristic reaction of thiiranes upon heating or irradiation is the extrusion of a sulfur atom to yield the corresponding alkene. researchgate.net In the case of cis-2,3-diethynylthiirane, this would result in the formation of (Z)-hex-3-ene-1,5-diyne. Pyrolysis studies on related diethynyl-substituted thiiranes have indicated a competition between sulfur extrusion and thermal rearrangement pathways.

The stereochemistry of the resulting alkene is often dependent on the reaction conditions. Thermal pericyclic reactions of 4π electron systems, such as the ring-opening of cyclobutenes to butadienes, are stereospecific and proceed in a conrotatory manner. libretexts.org In contrast, photochemical reactions often exhibit the opposite stereoselectivity, proceeding in a disrotatory fashion. msu.edu The specific stereochemical outcome of sulfur extrusion from cis-2,3-diethynylthiirane would be dictated by these orbital symmetry rules.

Rearrangement Reactions: Emphasis on Sigmatropic Rearrangements

The unique structural features of cis-2,3-diethynylthiirane, namely the strained three-membered ring and the presence of adjacent, reactive ethynyl groups, make it a candidate for intriguing rearrangement reactions, particularly those involving pericyclic processes.

Cope Rearrangement of cis-2,3-Diethynylthiirane

The Cope rearrangement is a well-established metu.edu.trmetu.edu.tr-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com In the case of cis-2,3-diethynylthiirane, the analogous cis-2,3-divinylthiirane serves as a computational model for understanding this transformation. metu.edu.trnih.gov The rearrangement involves the conversion of the cis-substituted thiirane into a seven-membered heterocyclic ring.

Theoretical studies using density functional theory (DFT) on the related compound cis-2,3-divinylthiirane show that the rearrangement proceeds through a concerted, thermally allowed mechanism. wikipedia.orgnih.gov The minimum energy pathway for the reaction involves an endo-boatlike transition state. metu.edu.trnih.gov This transition structure is described as being aromatic, a characteristic feature of thermally allowed pericyclic reactions. nih.gov The product of this rearrangement is a 4,5-dihydrothiepine. metu.edu.trnih.gov

Tandem Pericyclic Reactions involving cis-2,3-Diethynylthiirane

Computational studies suggest that the reactivity of cis-2,3-diethynylthiirane is not limited to a simple Cope rearrangement. researchgate.net The dihydrothiepine intermediate formed from the initial metu.edu.trmetu.edu.tr-sigmatropic shift is itself a reactive species that can undergo subsequent pericyclic reactions. This sequence of reactions is referred to as a tandem pericyclic reaction. Specifically, the intermediate generated from the Cope rearrangement of cis-diethynylthiirane is predicted to be a candidate for a subsequent concerted [2+2] cycloaddition. researchgate.net This tandem sequence—a Cope rearrangement followed by a [2+2] cycloaddition—represents a sophisticated pathway for the transformation of a simple thiirane into more complex polycyclic architecture.

Reaction Exothermicity and Activation Barrier Correlations

The feasibility of the Cope rearrangement is dictated by its activation barrier and the thermodynamic stability of the resulting product. A comparative DFT study on the Cope rearrangement of various cis-2,3-divinyl-substituted three-membered heterocycles provides significant insight into these parameters. metu.edu.trnih.gov

The study reveals a clear correlation between the activation energy barrier for the rearrangement and the ring strain of the parent heterocycle. nih.gov The predicted activation barriers increase as the ring strain of the reference compound decreases. metu.edu.trnih.gov For the series including cyclopropane (B1198618), aziridine, oxirane, phosphirane, and thiirane, the ring strain decreases in that order. nih.gov Consequently, cis-2,3-divinylthiirane has the highest activation barrier for the Cope rearrangement among the studied analogs. metu.edu.trnih.gov

The exothermicities of these rearrangements also follow a distinct trend, decreasing in the order of 1N > 1O > 1C > 1P > 1S (where N, O, C, P, and S represent the heteroatom or atom in the three-membered ring). nih.gov This indicates that the Cope rearrangement of cis-2,3-divinylthiirane is the least exothermic in this series. nih.gov When ignoring the cyclopropane derivative, a clear trend emerges where the decreasing reaction exothermicity correlates well with the increasing activation barrier. nih.gov

Reactant (cis-2,3-divinyl derivative)Ring SystemRelative Activation Barrier TrendRelative Exothermicity Trend
cis-1,2-divinylcyclopropaneCyclopropaneLowestMedium
cis-2,3-divinylaziridineAziridineLowHighest
cis-2,3-divinyloxiraneOxiraneMediumHigh
cis-2,3-divinylphosphiranePhosphiraneHighLow
cis-2,3-divinylthiiraneThiiraneHighestLowest

Cycloaddition Reactions and Formation of Novel Heterocycles

Cycloaddition reactions represent a powerful class of reactions for forming cyclic compounds. libretexts.org They involve the combination of two π-electron systems to create a new ring structure with two new σ-bonds. libretexts.org

[2+2] Cycloaddition Pathways

A [2+2] cycloaddition involves the combination of two components with two π-electrons each to form a four-membered ring. libretexts.org While thermal [2+2] cycloadditions of two alkenes are typically forbidden by orbital symmetry rules, they can occur under photochemical conditions or when specialized substrates, such as ketenes, are involved. libretexts.orgnih.govnih.gov

In the context of cis-2,3-diethynylthiirane, a [2+2] cycloaddition is not proposed for the parent molecule itself but rather for the intermediate formed during its rearrangement. researchgate.net As mentioned previously, computational analysis suggests that the intermediate resulting from the Cope rearrangement of cis-diethynylthiirane is poised to undergo a concerted [2+2] cycloaddition. researchgate.net This intramolecular pathway would lead to the formation of a complex, fused-ring system, demonstrating the utility of tandem reactions in rapidly building molecular complexity from a simpler precursor.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a reaction that forms a five-membered heterocyclic ring from a three-atom, four-π-electron component (the 1,3-dipole) and a two-π-electron component (the dipolarophile). libretexts.orgnih.gov This reaction is a highly efficient and stereospecific method for synthesizing a wide variety of five-membered heterocycles. libretexts.orgnih.gov

The key component, the 1,3-dipole, is a molecule with a delocalized system of four π-electrons over three atoms. nih.gov Common examples include azides, nitrones, and nitrile oxides. uchicago.edu The dipolarophile is typically an alkene or alkyne. nih.gov While no specific studies detailing the [3+2] cycloaddition of cis-2,3-diethynylthiirane have been reported, the high degree of unsaturation in its ethynyl side chains makes it a potential dipolarophile. The strained ring and π-systems could react with various 1,3-dipoles to generate novel sulfur-containing, five-membered heterocyclic systems.

Computational and Theoretical Studies on Cis 2,3 Diethynylthiirane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent stability of cis-2,3-diethynylthiirane. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can be employed to determine key electronic properties. These calculations would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.

For cis-2,3-diethynylthiirane, such calculations would elucidate the bond lengths, bond angles, and dihedral angles of the ground state. The high degree of ring strain in the three-membered thiirane (B1199164) ring, coupled with the electronic influence of the two ethynyl (B1212043) substituents, would be a key area of investigation. The calculated stability, often expressed in terms of total energy, can be compared with isomers or related molecules to gauge its kinetic and thermodynamic stability. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into its reactivity, predicting where the molecule is most likely to act as a nucleophile or an electrophile.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions due to its balance of accuracy and computational cost. For cis-2,3-diethynylthiirane, DFT calculations can map out the potential energy surfaces for various possible reactions, such as thermal rearrangements or cycloadditions.

A relevant analogue, cis-2,3-divinylthiirane, has been studied using DFT at the (U)B3LYP/6-31G* level to investigate its Cope rearrangement to 4,5-dihydrothiepine. nih.gov This study revealed that the rearrangement proceeds through an endo-boatlike, aromatic transition structure. nih.gov The calculated activation barrier for this process was found to be the highest among a series of analogous divinyl-substituted three-membered rings (cyclopropane, aziridine, oxirane, phosphirane, and thiirane), which correlates with the decreasing ring strain in the starting materials. nih.gov The exothermicity of the rearrangement for the thiirane derivative was also the lowest in the series. nih.gov These findings suggest that a similar rearrangement for cis-2,3-diethynylthiirane would also proceed through a pericyclic transition state, with the energetics influenced by the unique electronic properties of the ethynyl groups.

Table 1: Calculated Activation Barriers and Reaction Enthalpies for the Cope Rearrangement of cis-2,3-Divinyl Heterocycles

Reactant Activation Barrier (kcal/mol) Reaction Enthalpy (kcal/mol)
cis-1,2-Divinylcyclopropane 16.7 -14.4
cis-2,3-Divinylaziridine 21.1 -23.0
cis-2,3-Divinyloxirane 25.5 -17.2
cis-2,3-Divinylphosphirane 31.0 -13.0
cis-2,3-Divinylthiirane 32.5 -11.6

Data sourced from a DFT study on analogous divinyl compounds. nih.gov

CASSCF Investigations of Pericyclic Reactions and Transition States

For reactions involving the breaking and forming of multiple bonds, especially in pericyclic reactions where electron correlation is significant, single-reference methods like DFT may not be sufficient. In such cases, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) method are more appropriate. CASSCF calculations provide a more accurate description of the electronic structure of transition states, which often have significant diradical character.

For the pericyclic reactions of cis-2,3-diethynylthiirane, CASSCF could be used to accurately locate and characterize the transition state structures. This method would provide a detailed picture of the electronic changes occurring during the reaction, for instance, in a potential Cope-type rearrangement. The results would offer a more reliable prediction of the activation energy and the nature of the transition state, confirming whether it is concerted and aromatic, or stepwise and diradical in nature.

Analysis of Ring Strain and Aromaticity in Transition Structures

The concept of ring strain is crucial in understanding the chemistry of three-membered rings like thiirane. libretexts.org The deviation of bond angles from the ideal tetrahedral angle leads to significant strain energy, which is a driving force for ring-opening reactions. libretexts.org For cis-2,3-diethynylthiirane, the inherent strain of the thiirane ring is a key factor governing its stability and reactivity.

In the context of pericyclic reactions, the transition state can exhibit aromatic or antiaromatic character. Aromatic transition states are stabilized, leading to lower activation barriers for thermally allowed reactions. The aromaticity of transition structures can be assessed computationally using criteria such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring system; negative values are indicative of aromatic character, while positive values suggest antiaromaticity. In the study of the Cope rearrangement of cis-2,3-divinylthiirane, the NICS values calculated for the transition structure were typical of a highly aromatic transition state, consistent with a thermally allowed pericyclic reaction. nih.gov A similar analysis for cis-2,3-diethynylthiirane would be expected to reveal an aromatic transition state for its corresponding rearrangement.

Substituent Effects on Reaction Energetics and Mechanisms

The nature of the substituents on a molecule can have a profound impact on its reactivity. In cis-2,3-diethynylthiirane, the ethynyl groups are expected to influence the reaction energetics and mechanisms compared to the analogous divinyl compound. The electron-withdrawing or -donating properties of substituents can alter the energies of the frontier orbitals, thereby affecting the activation barriers of reactions.

Solvent Effects on Reaction Rates and Outcomes

Solvent can play a critical role in the kinetics and thermodynamics of a reaction. wikipedia.org The choice of solvent can influence reaction rates by differentially solvating the reactants and the transition state. wikipedia.org For reactions that involve a change in polarity between the reactant and the transition state, polar solvents can significantly alter the activation energy. wikipedia.org

For a potential rearrangement of cis-2,3-diethynylthiirane, the polarity of the transition state would determine the extent of solvent effects. If the transition state is more polar than the reactant, a polar solvent would stabilize the transition state more than the reactant, thus accelerating the reaction. Conversely, if the transition state is less polar, a polar solvent would slow the reaction down. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the reaction profile. These calculations would provide valuable information on how to control the reaction rate and potentially the selectivity of the reaction by choosing an appropriate solvent.

Advanced Spectroscopic Characterization of Cis 2,3 Diethynylthiirane

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Expected Infrared (IR) and Raman Spectral Features:

The vibrational spectrum of cis-2,3-diethynylthiirane is expected to be characterized by several key absorption bands corresponding to its constituent functional groups. The most prominent of these would be:

C≡C Stretching: The ethynyl (B1212043) groups would give rise to a sharp, and likely weak, absorption band in the IR spectrum in the region of 2100-2260 cm⁻¹. The corresponding Raman signal is expected to be strong due to the polarizability of the triple bond.

≡C-H Stretching: A sharp and intense band in the IR spectrum is anticipated around 3300 cm⁻¹, characteristic of the terminal alkyne C-H bond.

C-S Stretching: The stretching vibration of the carbon-sulfur bonds within the thiirane (B1199164) ring would appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Thiirane Ring Vibrations: The three-membered thiirane ring has characteristic ring deformation and breathing modes, though these may be coupled with other vibrations in the molecule.

C-H Bending: Bending vibrations of the methine protons on the thiirane ring would also be present in the fingerprint region.

The cis-stereochemistry of the diethynyl substituents would influence the symmetry of the molecule, leading to specific selection rules for IR and Raman activity. A detailed analysis of the number and activity of observed bands, aided by computational calculations, could provide strong evidence for the proposed cis-conformation.

Interactive Data Table: Typical Vibrational Frequencies for Relevant Functional Groups

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Ethynyl (C≡C)Stretching2100 - 2260Weak to MediumStrong
Terminal Alkyne (≡C-H)Stretching3250 - 3350Strong, SharpMedium
Thiirane (C-S)Stretching600 - 800MediumMedium
Thiirane RingDeformationVariesMediumWeak

Note: This table presents typical frequency ranges and is not experimental data for cis-2,3-diethynylthiirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the connectivity and stereochemistry of organic molecules. For cis-2,3-diethynylthiirane, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show two key signals:

A signal for the two equivalent methine protons on the thiirane ring (H-2 and H-3). Due to the cis-relationship, the vicinal coupling constant (JH2-H3) would be crucial for confirming the stereochemistry. In similar cis-disubstituted three-membered rings, this coupling constant is typically in the range of 4-6 Hz.

A signal for the two equivalent acetylenic protons.

The chemical shifts of the thiirane protons would be influenced by the electronegativity of the sulfur atom and the anisotropic effects of the adjacent ethynyl groups.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Four distinct signals would be expected:

One signal for the two equivalent methine carbons of the thiirane ring.

Three signals for the carbons of each of the two equivalent ethynyl groups (two sp-hybridized carbons).

The chemical shifts of these carbons would be characteristic of their chemical environment, allowing for unambiguous assignment.

Interactive Data Table: Expected ¹H and ¹³C NMR Data for cis-2,3-Diethynylthiirane

NucleusPositionExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
¹HH-2, H-3VariesDoubletJH2-H3 ≈ 4-6
¹H≡C-HVariesSinglet-
¹³CC-2, C-3Varies--
¹³CC≡CVaries--
¹³C≡C-HVaries--

Note: This table represents expected values based on analogous structures and is not experimental data for cis-2,3-diethynylthiirane.

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For cis-2,3-diethynylthiirane, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight and confirm its elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) corresponding to the molecular weight of C₆H₄S. The fragmentation pattern would provide further structural information. Common fragmentation pathways might include:

Loss of a hydrogen atom.

Loss of an acetylene (B1199291) molecule (C₂H₂).

Cleavage of the thiirane ring.

The presence of sulfur would be indicated by the characteristic isotopic pattern of the molecular ion peak, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope.

Photoelectron Spectroscopy and Ionization Potentials of Ethynyl-Substituted Thiiranes

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. For ethynyl-substituted thiiranes like cis-2,3-diethynylthiirane, PES would reveal the energies of the molecular orbitals.

Based on studies of other substituted thiiranes, the lowest ionization potential would correspond to the removal of an electron from the sulfur lone pair orbital (nS). The introduction of the ethynyl substituents, which are conjugating groups, would be expected to interact with the Walsh orbitals of the thiirane ring and the sulfur lone pair. This interaction would lead to a splitting of the orbital energies. Specifically, the π-orbitals of the ethynyl groups would mix with the σ-orbitals of the thiirane ring, resulting in new molecular orbitals with distinct ionization potentials.

The HeI photoelectron spectrum would therefore be expected to show several bands in the low-energy region corresponding to ionization from these mixed orbitals. A comparison of the spectrum with that of unsubstituted thiirane and other substituted thiiranes would allow for the assignment of these bands and provide a detailed picture of the electronic structure of cis-2,3-diethynylthiirane. Studies on similar systems indicate that conjugating substituents can selectively interact with certain orbitals based on symmetry, which aids in making definitive assignments cdnsciencepub.comresearchgate.net.

Polymerization Chemistry of Diethynylthiirane Monomers

Polymerization Pathways involving the Thiirane (B1199164) Ring

The polymerization of thiiranes, or episulfides, typically proceeds via a chain-growth mechanism involving the nucleophilic opening of the three-membered ring. This can be initiated by either anionic or cationic species.

Anionic Ring-Opening Polymerization (AROP):

Anionic polymerization of thiiranes is initiated by nucleophiles such as organometallic compounds (e.g., n-butyllithium), alkoxides, or hydroxides. The initiator attacks one of the carbon atoms of the thiirane ring, leading to the formation of a thiolate anion as the propagating species. youtube.com The propagation then proceeds by the sequential attack of the growing thiolate chain end on new monomer molecules.

For cis-2,3-diethynylthiirane, the presence of two electron-withdrawing ethynyl (B1212043) groups on the carbons of the thiirane ring is expected to activate the ring towards nucleophilic attack. This is due to the inductive effect of the sp-hybridized carbons of the ethynyl groups, which increases the electrophilicity of the ring carbons. The general mechanism for the anionic polymerization is depicted below:

Initiation: Nu⁻ + CH(C≡CH)-S-CH(C≡CH) → Nu-CH(C≡CH)-CH(S⁻)(C≡CH)

Propagation: Nu-[CH(C≡CH)-CH(S)]ₙ-S⁻ + CH(C≡CH)-S-CH(C≡CH) → Nu-[CH(C≡CH)-CH(S)]ₙ₊₁-S⁻

The polymerization is generally considered a living polymerization in the absence of termination and chain transfer reactions, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. youtube.com

Cationic Ring-Opening Polymerization (CROP):

Cationic polymerization of thiiranes is initiated by electrophiles, such as protons from strong acids or Lewis acids. The initiator activates the sulfur atom in the thiirane ring, forming a tertiary sulfonium ion as the active species. mdpi.comresearchgate.net The propagation then occurs via the nucleophilic attack of a monomer molecule on one of the carbon atoms of the activated ring.

The presence of ethynyl groups, which are generally electron-withdrawing, can influence the stability of the cationic propagating center. Research on thiiranes with electron-withdrawing substituents has shown that cationic polymerization can lead to well-defined polythioethers. rsc.orgdntb.gov.ua The mechanism for cationic polymerization can proceed via two main pathways: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.net

ACE Mechanism: The growing polymer chain carries the positive charge.

AM Mechanism: The monomer is activated by the initiator, and the growing polymer chain end remains neutral.

The choice of initiator and reaction conditions can influence which mechanism predominates.

Polymerization TypeInitiator TypePropagating SpeciesInfluence of Ethynyl Groups
Anionic (AROP)Nucleophilic (e.g., n-BuLi, RO⁻)Thiolate anionActivation of the thiirane ring towards nucleophilic attack.
Cationic (CROP)Electrophilic (e.g., H⁺, Lewis Acids)Tertiary sulfonium ionPotential for controlled polymerization, influencing the stability of the cationic center.

Role of Ethynyl Groups in Polymerization Processes

The ethynyl (acetylenic) groups in cis-2,3-diethynylthiirane are not typically involved in the initial ring-opening polymerization of the thiirane ring under anionic or cationic conditions. However, they play a critical role in post-polymerization modifications, enabling the formation of cross-linked networks and the synthesis of advanced materials.

The pendant ethynyl groups along the poly(thioether) backbone are highly reactive and can undergo a variety of chemical transformations, including:

Thermal Cross-linking: Upon heating, the ethynyl groups can undergo complex reactions, including cyclotrimerization to form benzene rings and other cross-linking reactions, leading to the formation of a rigid thermoset material. nih.gov This process significantly enhances the thermal stability and mechanical properties of the resulting polymer.

Catalytic Polymerization/Cross-linking: Transition metal catalysts, such as those based on rhodium or palladium, can be used to promote the polymerization of the pendant ethynyl groups, leading to the formation of conjugated polyene or poly(phenylacetylene)-type structures within the polymer network. researchgate.netresearchgate.net

Click Chemistry: The ethynyl groups are ideal functionalities for "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the thiol-yne reaction. These highly efficient and specific reactions can be used to functionalize the polymer with a wide range of molecules, including biomolecules, fluorescent dyes, or other polymers, to create materials with tailored properties.

The ability to cross-link the polymer chains after the initial polymerization provides a powerful tool for controlling the final material properties. The density of cross-linking can be controlled by the reaction conditions and the duration of the post-polymerization treatment.

Reaction TypeConditionsResulting Structure
Thermal Cross-linkingHigh temperatureCross-linked network with aromatic and polyene linkages
Catalytic Cross-linkingTransition metal catalystConjugated polymer network
Azide-Alkyne CycloadditionCopper or Ruthenium catalystTriazole-functionalized polymer
Thiol-yne ReactionRadical initiator or UV lightThioether-cross-linked network

Stereocontrolled Polymerization of Diethynylthiirane Derivatives

The cis-2,3-diethynylthiirane monomer possesses two chiral centers. The stereochemistry of the repeating units in the resulting polymer will have a significant impact on its macroscopic properties, such as crystallinity and melting point. Controlling the stereochemistry during polymerization is therefore a key aspect in designing materials with specific properties.

The ring-opening polymerization of disubstituted thiiranes can lead to different stereochemical arrangements in the polymer chain:

Isotactic: The substituents on the chiral centers all have the same stereochemical configuration.

Syndiotactic: The stereochemical configuration of the substituents alternates regularly along the polymer chain.

Atactic: The stereochemical configuration of the substituents is random.

The stereochemical outcome of the polymerization is highly dependent on the nature of the initiator and the reaction conditions. For the polymerization of chiral thiiranes, stereoselective catalysts can be employed to favor the polymerization of one enantiomer over the other, leading to isotactic polymers. researchgate.net Chiral organocatalysts, such as certain diboranes, have also been shown to be effective in the stereoselective polymerization of epoxides, a strategy that could potentially be adapted for thiiranes. nih.gov

In the case of cis-2,3-diethynylthiirane, the cis configuration of the monomer implies that the two ethynyl groups are on the same side of the thiirane ring. During ring-opening polymerization, the stereochemistry at the two carbon atoms can be either retained or inverted, depending on the reaction mechanism (e.g., Sₙ2-type attack typically leads to inversion of configuration at the attacked carbon). A stereocontrolled polymerization would aim to control this process to produce a polymer with a regular tactic structure.

Tactic StructureDescriptionPotential Catalyst Type
IsotacticAll stereocenters have the same configurationChiral coordination catalysts, stereoselective organocatalysts
SyndiotacticStereocenters have regularly alternating configurationsSpecific catalysts promoting alternating addition
AtacticRandom configuration of stereocentersNon-selective initiators

Synthesis of Novel Polymeric Materials from cis-2,3-Diethynylthiirane Monomers

The unique combination of a poly(thioether) backbone and reactive pendant ethynyl groups in polymers derived from cis-2,3-diethynylthiirane opens up possibilities for the creation of a wide range of novel materials with advanced properties.

Sulfur-Rich Polymers: These polymers belong to the class of sulfur-containing polymers, which are known for their high refractive indices, good thermal stability, and affinity for heavy metals. sinocurechem.comrsc.orgrsc.org The high sulfur content in the poly(thioether) backbone contributes to these properties.

Cross-linked Networks for High-Performance Applications: The ability to form highly cross-linked networks through the polymerization of the ethynyl groups can lead to materials with exceptional thermal and chemical resistance. These materials could find applications in areas such as high-performance coatings, adhesives, and composites. The polymerization of diethynylarenes is known to produce microporous crosslinked polymers with potential applications in catalysis and sorption. nih.govresearchgate.net

Functional Materials through Post-Polymerization Modification: The versatility of the ethynyl group for "click" chemistry allows for the straightforward synthesis of a wide variety of functional materials. For example:

Materials for Electronics: Attachment of conductive or electroactive moieties could lead to the development of materials for organic electronics.

Biomaterials: Functionalization with biocompatible polymers like polyethylene glycol (PEG) or specific biomolecules could lead to the creation of novel biomaterials for drug delivery or tissue engineering.

Sensors: Immobilization of sensor molecules could result in the development of chemical sensors.

The synthesis of polymers from cis-disubstituted cyclic monomers can lead to specific polymer conformations and properties. researchgate.netnih.gov The cis-configuration of the diethynylthiirane monomer is expected to influence the chain conformation and packing of the resulting polymer, which in turn will affect its bulk properties.

Material TypeKey FeaturePotential Application
High Refractive Index PolymerHigh sulfur contentOptical materials, lenses
Thermosetting ResinCross-linked networkHigh-performance coatings, composites
Functionalized Polymer"Clickable" ethynyl groupsDrug delivery, sensors, electronics
Sulfur-Chelating MaterialAffinity of sulfur for heavy metalsEnvironmental remediation

Applications in Advanced Materials Science and Engineering

cis-2,3-Diethynylthiirane as a Building Block for Functional Materials

The unique molecular architecture of cis-2,3-diethynylthiirane, featuring a strained thiirane (B1199164) ring flanked by two acetylene (B1199291) functionalities, positions it as a compelling building block for a variety of functional materials. The high degree of unsaturation and the presence of the sulfur heteroatom impart specific electronic and reactive properties. The terminal alkyne groups are particularly versatile, serving as reactive sites for a range of polymerization and cross-linking reactions.

Researchers have explored the use of molecules with similar diethynyl functionalities as precursors for creating carbon-rich polymers and networked materials. These materials are often investigated for their thermal stability, mechanical properties, and electronic conductivity. The incorporation of the thiirane ring is anticipated to influence the resulting material's properties by introducing a sulfur atom, which can affect charge transport, refractive index, and affinity for certain metals. The rigid cis-configuration of the ethynyl (B1212043) groups can also enforce a specific stereochemistry during polymerization, leading to materials with well-defined microstructures.

Integration into Polymer Architectures for Tailored Properties

The integration of cis-2,3-diethynylthiirane into polymer backbones allows for the precise tailoring of material properties. The reactive ethynyl groups can participate in various polymerization reactions, including addition polymerization, cyclotrimerization, and coupling reactions, to form linear, branched, or cross-linked polymers. The choice of polymerization technique and co-monomers enables control over molecular weight, solubility, and thermal characteristics.

For instance, the polymerization of diethynylarenes has been studied to produce polymers with high thermal stability. The resulting poly(diethynylarene)s often exhibit excellent resistance to thermal degradation, a property that is highly desirable for applications in aerospace and high-temperature electronics. By analogy, polymers derived from cis-2,3-diethynylthiirane are expected to possess notable thermal and chemical stability, potentially enhanced by the presence of the sulfur-containing ring.

Table 1: Potential Polymerization Reactions Involving cis-2,3-Diethynylthiirane

Polymerization TypeReactive GroupPotential Polymer StructureKey Properties
Addition PolymerizationEthynyl GroupsLinear conjugated polymerElectronic conductivity, optical properties
CyclotrimerizationEthynyl GroupsCross-linked network with aromatic ringsHigh thermal stability, mechanical strength
Transition Metal-Catalyzed CouplingEthynyl GroupsOrganometallic polymersCatalytic activity, sensory properties

Potential in Smart Materials and Nanomaterials

The unique combination of a reactive thiirane ring and rigid diethynyl units suggests that cis-2,3-diethynylthiirane could be a valuable component in the design of smart materials and nanomaterials. Smart materials, which respond to external stimuli such as light, heat, or chemical changes, often rely on molecular components that can undergo reversible changes. The strained thiirane ring, for example, can be susceptible to ring-opening reactions, which could be triggered by specific stimuli to alter the material's properties.

In the realm of nanomaterials, the rigid and well-defined structure of cis-2,3-diethynylthiirane makes it an attractive candidate for the bottom-up synthesis of nanostructures. Self-assembly of such molecules could lead to the formation of ordered thin films, nanowires, or other nanoscopic architectures. The electronic properties conferred by the conjugated diethynyl system and the sulfur atom could be exploited in nanoelectronic devices, sensors, or catalysts.

Elucidation of Structure-Property Relationships in Diethynylthiirane-Derived Materials

Understanding the relationship between the molecular structure of the monomer and the macroscopic properties of the resulting material is fundamental to designing materials with desired functionalities. For materials derived from cis-2,3-diethynylthiirane, several key structural features are expected to govern their performance.

The cis-stereochemistry of the ethynyl groups will likely influence the packing and morphology of the resulting polymers, affecting properties such as crystallinity and solubility. The presence of the sulfur atom in the thiirane ring can influence the electronic bandgap, charge carrier mobility, and optical properties of the material. Furthermore, the density of cross-linking, which can be controlled by the polymerization conditions, will have a direct impact on the mechanical strength, thermal stability, and solvent resistance of the final material. A systematic investigation into how these molecular-level features translate to bulk properties is essential for the rational design of novel materials based on this promising building block.

Table 2: Key Structure-Property Correlations in Diethynylthiirane-Derived Materials

Structural FeatureInfluenced PropertyPotential Application
cis-ConfigurationPolymer chain packing, crystallinityOrdered thin films, anisotropic materials
Thiirane Ring (Sulfur Atom)Electronic bandgap, refractive index, metal affinityOrganic electronics, optical coatings, sensors
Ethynyl Group ReactivityCross-linking density, network formationHigh-performance thermosets, thermally stable composites
Polymer Backbone RigidityGlass transition temperature, mechanical modulusStructural components, aerospace materials

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-2,3-diethynylthiirane, and how can its purity be validated?

  • Methodology : A common approach involves functionalizing polyhedral oligomeric silsesquioxane (POSS) precursors. For example, thiirane-functionalized POSS derivatives are synthesized via nucleophilic substitution using potassium thiocyanate (KSCN) as the sulfur source . The reaction is monitored by FT-IR to track the disappearance of epoxy bands (~910 cm⁻¹) and emergence of thiirane-related peaks (e.g., C-S stretching at 500–700 cm⁻¹). Structural confirmation is achieved via multinuclear NMR (¹H, ¹³C, ²⁹Si) and mass spectrometry .

Q. How does cis-2,3-diethynylthiirane influence the thermal stability of epoxy resins compared to unmodified systems?

  • Methodology : Thermogravimetric analysis (TGA) reveals that adding 10 wt% thiirane-POSS increases the 1% mass loss temperature by >100°C in maleic anhydride-cured systems. Differential scanning calorimetry (DSC) shows narrowed curing temperature ranges (e.g., from 167.2 J/g to 117.2 J/g enthalpy reduction in phthalic anhydride systems), indicating accelerated crosslinking . Comparative studies recommend pairing thiirane additives with anhydride curing agents (e.g., phthalic or maleic anhydride) for optimal thermal enhancement .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective synthesis of cis-2,3-diethynylthiirane?

  • Methodology : Recent advances employ 4π-electrocyclization of thiocarbonyl ylides derived from azine precursors. This method achieves high diastereoselectivity (>20:1 cis:trans) under mild thermal conditions (60–80°C). Computational studies (DFT) suggest that the cis configuration is stabilized by reduced ring strain and favorable orbital overlap during cyclization . Kinetic control via slow thiirane formation further favors cis selectivity .

Q. How do thiirane-epoxy hybrid systems address contradictions in curing kinetics and thermal degradation data?

  • Methodology : Contradictions arise from curing agent compatibility. For example, thiirane-POSS reduces curing enthalpy in phthalic anhydride systems (ΔH = 117.2 J/g vs. 201.7 J/g for unmodified resin) but shows no reaction in uncatalyzed phthalic anhydride systems. This suggests thiirane’s dual role as a co-curing agent (via thiol-epoxide reactions) and a thermal stabilizer (via sulfur-bridged crosslinks) . Systematic DSC-TGA-FTIR hyphenated analyses are recommended to decouple these effects .

Q. What are the limitations of thiirane-POSS in epoxy nanocomposites, and how can experimental design mitigate them?

  • Methodology : Key limitations include phase separation at >10 wt% loading and reduced mechanical strength due to plasticization. Mitigation strategies:

  • Dispersion : Use sonication (30 min, 40 kHz) with epoxy-compatible solvents (e.g., diglycidyl ether).
  • Curing Optimization : Employ multi-step curing (e.g., 80°C for 1 h, 200°C for 2 h) to balance crosslink density and additive dispersion .
  • Characterization : Atomic force microscopy (AFM) and dynamic mechanical analysis (DMA) quantify phase homogeneity and storage modulus changes .

Key Research Gaps

  • Stereochemical Stability : Long-term thermal/UV stability of cis-configured thiiranes remains unstudied.
  • Multi-Scale Modeling : Limited DFT/MD studies on thiirane-epoxy interfacial interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.